1-(1H-Pyrrol-2-YL)propan-2-one

Description

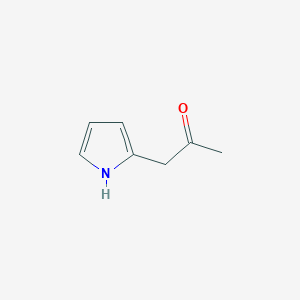

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1H-pyrrol-2-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6(9)5-7-3-2-4-8-7/h2-4,8H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKUSUJJRRNEAHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626349 | |

| Record name | 1-(1H-Pyrrol-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125281-94-9 | |

| Record name | 1-(1H-Pyrrol-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1 1h Pyrrol 2 Yl Propan 2 One

Carbonyl Group Transformations

The ketone functionality in 1-(1H-pyrrol-2-yl)propan-2-one is a key site for various chemical modifications, including oxidation, reduction, and condensation reactions. These transformations provide pathways to a variety of derivatives with altered electronic and steric properties.

Oxidation Reactions of the Ketone Functionality

The oxidation of the ketone group in 2-acylpyrroles can be achieved through various methods, with the Baeyer-Villiger oxidation being a prominent example. organic-chemistry.orgwikipedia.orgchemistrysteps.com This reaction converts a ketone into an ester by treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), or with hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.orgwikipedia.org The reaction proceeds through the formation of a Criegee intermediate, followed by the migratory insertion of an oxygen atom between the carbonyl carbon and the more substituted α-carbon. chemistrysteps.comthieme-connect.de The migratory aptitude of different groups determines the regioselectivity of the oxidation. organic-chemistry.orgchemistrysteps.com

In the case of this compound, the Baeyer-Villiger oxidation would be expected to yield either 2-(1H-pyrrol-2-yl)ethyl acetate (B1210297) or methyl 2-(1H-pyrrole-2-carboxylate), depending on whether the ethyl or the pyrrolyl group migrates. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. chemistrysteps.com

| Oxidation Reaction | Reagent | Product Type | Key Mechanistic Feature |

| Baeyer-Villiger Oxidation | Peroxyacid (e.g., mCPBA) | Ester | Criegee intermediate, migratory insertion of oxygen |

Reduction Reactions of the Ketone Functionality

The selective reduction of the ketone functionality in 2-acylpyrroles has been a subject of synthetic interest. Studies on 2-acyl-N-sulfonylpyrroles have demonstrated that chemoselective reduction is achievable by carefully selecting the hydride source and solvent. nih.gov For instance, the use of certain reducing agents can selectively reduce the ketone to a secondary alcohol, 1-(1H-pyrrol-2-yl)propan-2-ol, or further to the corresponding alkyl group, 2-propylpyrrole.

Common reducing agents for ketones include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). wikipedia.org Sodium borohydride is a milder reducing agent and is often used for the selective reduction of ketones and aldehydes. wikipedia.org Enantioselective reduction of prochiral ketones to form chiral alcohols is a significant area of research, often employing chiral catalysts such as those used in the Noyori asymmetric hydrogenation or CBS reduction. wikipedia.orgwikipedia.org

| Reduction Type | Reagent/Catalyst | Product | Reaction Condition |

| Chemoselective Ketone Reduction | Varies (e.g., specific hydride sources) | 1-(1H-pyrrol-2-yl)propan-2-ol or 2-propylpyrrole | Solvent dependent |

| Enantioselective Ketone Reduction | Chiral catalysts (e.g., Noyori, CBS) | Chiral 1-(1H-pyrrol-2-yl)propan-2-ol | Asymmetric synthesis conditions |

Condensation Reactions Involving the Ketone (e.g., Chalcone Formation)

The ketone group of this compound can readily undergo condensation reactions with aldehydes to form α,β-unsaturated ketones, commonly known as chalcones. The Claisen-Schmidt condensation is a widely used method for this transformation, typically involving the reaction of a ketone with an aromatic aldehyde in the presence of a base, such as sodium hydroxide. wikipedia.orggordon.edutaylorandfrancis.com

This reaction proceeds through the formation of an enolate ion from the ketone, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. gordon.edu Subsequent dehydration of the resulting aldol (B89426) adduct yields the stable, conjugated chalcone. The chalcones derived from pyrrole-containing ketones are of interest due to their potential biological activities.

Electrophilic Substitution Reactions at the Pyrrole (B145914) Moiety

The pyrrole ring is an electron-rich aromatic system and is highly susceptible to electrophilic substitution reactions. onlineorganicchemistrytutor.com The substitution typically occurs preferentially at the C2 (α) position, as the intermediate carbocation is better stabilized by resonance compared to substitution at the C3 (β) position. stackexchange.comyoutube.com When the C2 position is already substituted, as in this compound, electrophilic substitution is expected to occur at the C5 position. The acyl group at C2 is an electron-withdrawing group, which deactivates the ring towards electrophilic attack, but the directing effect of the nitrogen lone pair still favors substitution at the available α-position (C5).

Common electrophilic substitution reactions for pyrroles include the Vilsmeier-Haack reaction for formylation and the Mannich reaction for aminomethylation. chemistrysteps.comchemtube3d.comijpcbs.comadichemistry.comwikipedia.orglibretexts.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.org The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group. chemistrysteps.comijpcbs.comwikipedia.orgorganic-chemistry.org The Mannich reaction involves the reaction of the pyrrole with formaldehyde (B43269) and a secondary amine to introduce a dialkylaminomethyl group. chemtube3d.comadichemistry.comlibretexts.orgwikipedia.orgorganic-chemistry.org

| Reaction | Reagents | Electrophile | Expected Product |

| Vilsmeier-Haack | POCl3, DMF | Dichloromethyliminium ion | 5-formyl-1-(1H-pyrrol-2-yl)propan-2-one |

| Mannich Reaction | Formaldehyde, R2NH | Iminium ion | 5-((dialkylamino)methyl)-1-(1H-pyrrol-2-yl)propan-2-one |

Nucleophilic Reactivity and Additions (e.g., Iminium Ion Formation)

The carbonyl group of this compound can react with primary or secondary amines to form imines or enamines, respectively. The formation of an imine involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. libretexts.org When a secondary amine is used, the intermediate iminium ion cannot be deprotonated at the nitrogen, leading to the formation of an enamine if an α-proton is available. chemistrysteps.com

The formation of an iminium ion is a key step in the Mannich reaction, where it acts as the electrophile that is attacked by the electron-rich pyrrole ring. adichemistry.comwikipedia.org The initial reaction occurs at the ketone, where formaldehyde and a secondary amine generate an iminium ion in situ. libretexts.orgwikipedia.orgmasterorganicchemistry.com This electrophile is then attacked by the nucleophilic C5 position of the pyrrole ring.

Studies on Rearrangement Reactions and Tautomerism

The propan-2-one substituent of this compound can exhibit keto-enol tautomerism. organicchemistrytutor.comlibretexts.orgchemistrysteps.commasterorganicchemistry.com This is an equilibrium between the keto form (the ketone) and the enol form, which contains a hydroxyl group and a carbon-carbon double bond. organicchemistrytutor.comchemistrysteps.com While the keto form is generally more stable for simple ketones, the stability of the enol form can be influenced by factors such as conjugation and intramolecular hydrogen bonding. masterorganicchemistry.com The enol tautomer is a key intermediate in many reactions of ketones, including acid- and base-catalyzed α-halogenation and aldol condensations.

Mechanistic Elucidation of Key Chemical Transformations

The chemical reactivity of this compound is governed by the interplay of the electron-rich pyrrole ring and the electrophilic carbonyl group of the propan-2-one substituent. Mechanistic investigations into its transformations primarily focus on intramolecular cyclization reactions, electrophilic substitutions on the pyrrole nucleus, and condensation reactions involving the ketone moiety. This section delves into the mechanistic pathways of several key chemical transformations that this compound is predicted to undergo based on the reactivity of its constituent functional groups.

Intramolecular Cyclization: A Plausible Pictet-Spengler Type Reaction

One of the most significant potential transformations of this compound involves its reaction with a suitable β-arylethylamine, such as tryptamine (B22526), in a variation of the Pictet-Spengler reaction. This reaction is a powerful tool for the synthesis of β-carboline and isoquinoline (B145761) alkaloids. The pyrrole ring, being an electron-rich aromatic system, can act as the nucleophile in the key cyclization step.

The proposed mechanism for the Pictet-Spengler reaction of this compound with tryptamine is initiated by the acid-catalyzed formation of an iminium ion. The reaction proceeds through the following steps:

Iminium Ion Formation: The carbonyl oxygen of this compound is protonated under acidic conditions, which activates the carbonyl carbon towards nucleophilic attack by the primary amine of tryptamine. Subsequent dehydration leads to the formation of a reactive iminium ion intermediate.

Electrophilic Attack: The electron-rich C3 position of the indole (B1671886) nucleus of tryptamine then acts as a nucleophile, attacking the electrophilic iminium carbon. This results in the formation of a new carbon-carbon bond and a spirocyclic intermediate.

Rearomatization: A final deprotonation step restores the aromaticity of the indole ring, yielding the tetrahydro-β-carboline product.

The regioselectivity of the electrophilic attack on the pyrrole ring is a crucial aspect of this transformation. Due to the directing effect of the nitrogen atom, electrophilic substitution on a pyrrole ring generally occurs preferentially at the C2 or C5 position. However, since the C2 position is already substituted, the attack in an intramolecular fashion would be directed by the geometry of the intermediate.

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Protonation of the carbonyl group and nucleophilic attack by the amine. | Protonated ketone, Hemiaminal |

| 2 | Dehydration to form the iminium ion. | Iminium ion |

| 3 | Intramolecular electrophilic attack by the indole ring. | Spirocyclic carbocation |

| 4 | Deprotonation and rearomatization. | Tetrahydro-β-carboline product |

Electrophilic Substitution on the Pyrrole Ring

The pyrrole ring in this compound is highly activated towards electrophilic substitution. The lone pair of electrons on the nitrogen atom is delocalized into the ring, increasing the electron density at the carbon atoms. The propan-2-one substituent at the C2 position influences the regioselectivity of these reactions.

The mechanism of electrophilic substitution on the pyrrole ring generally proceeds via a two-step addition-elimination pathway:

Formation of the Electrophile: A reactive electrophile is generated from the reagents.

Nucleophilic Attack: The π-system of the pyrrole ring attacks the electrophile, forming a resonance-stabilized cationic intermediate, often referred to as a σ-complex or arenium ion. Attack at the C5 position is generally favored electronically and sterically over the C3 or C4 positions due to the stability of the resulting carbocation intermediate, which can be stabilized by resonance involving the nitrogen atom without disrupting the aromatic sextet.

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the pyrrole ring and yielding the substituted product.

The activating nature of the pyrrole ring means that these reactions can often be carried out under milder conditions than those required for less reactive aromatic compounds like benzene.

| Position of Attack | Relative Stability of Intermediate | Major Product(s) |

|---|---|---|

| C5 | Most stable (resonance stabilization involving nitrogen) | 5-substituted product |

| C4 | Less stable | Minor product |

| C3 | Less stable | Minor product |

Condensation Reactions of the Carbonyl Group

The ketone functionality in this compound can undergo various condensation reactions. A notable example is the Paal-Knorr synthesis of substituted pyrroles if the molecule were to be considered as a synthon in a retro-synthetic sense or participate in further cyclizations. However, in a more direct sense, it can react with amines or other nucleophiles.

For instance, the reaction with a primary amine would proceed via the following mechanistic steps:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate (a hemiaminal).

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a zwitterionic intermediate which is in equilibrium with the neutral hemiaminal.

Dehydration: The hydroxyl group of the hemiaminal is protonated by an acid catalyst, forming a good leaving group (water). Subsequent elimination of water results in the formation of an imine (Schiff base).

The rate of this reaction is typically pH-dependent, as protonation of the carbonyl group is required to activate it for nucleophilic attack, but protonation of the amine nucleophile deactivates it.

| Step | Description | Reactants/Intermediates |

|---|---|---|

| 1 | Nucleophilic attack of amine on the carbonyl carbon. | This compound, Primary amine, Hemiaminal |

| 2 | Proton transfer from nitrogen to oxygen. | Zwitterionic intermediate |

| 3 | Protonation of the hydroxyl group. | Protonated hemiaminal |

| 4 | Elimination of water to form the imine. | Imine (Schiff base) |

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 1-(1H-Pyrrol-2-YL)propan-2-one, the spectrum is expected to show distinct signals for the protons on the pyrrole (B145914) ring, the methylene (B1212753) bridge, the methyl group, and the N-H proton.

The pyrrole ring itself contains three aromatic protons (at positions 3, 4, and 5) which typically appear as multiplets in the aromatic region of the spectrum. The methylene protons (-CH₂-) adjacent to both the pyrrole ring and the carbonyl group would likely appear as a singlet. The three protons of the terminal methyl group (-CH₃) of the acetone (B3395972) moiety would also produce a characteristic singlet. The N-H proton of the pyrrole ring often appears as a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 9.0 - 10.0 | Broad Singlet | 1H | N-H (Pyrrole) |

| ~ 6.7 | Multiplet | 1H | H-5 (Pyrrole) |

| ~ 6.1 | Multiplet | 1H | H-4 (Pyrrole) |

| ~ 5.9 | Multiplet | 1H | H-3 (Pyrrole) |

| ~ 3.7 | Singlet | 2H | -CH₂- |

Note: Data is based on predictive models and may vary from experimental results.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal. The most downfield signal is expected for the carbonyl carbon (C=O) due to its significant deshielding. The four carbons of the pyrrole ring will appear in the aromatic region, with the carbon atom attached to the methylene group (C-2) being distinct from the others. The methylene carbon (-CH₂-) and the methyl carbon (-CH₃) will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~ 207 | C=O (Ketone) |

| ~ 129 | C-2 (Pyrrole) |

| ~ 118 | C-5 (Pyrrole) |

| ~ 108 | C-4 (Pyrrole) |

| ~ 106 | C-3 (Pyrrole) |

| ~ 45 | -CH₂- |

Note: Data is based on predictive models and may vary from experimental results.

While ¹H and ¹³C NMR are primary tools, advanced techniques can provide further structural confirmation. 2D NMR experiments like COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, confirming the coupling between the protons on the pyrrole ring. HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) can establish longer-range correlations, for example, between the methylene protons and the C-2 and C-3 carbons of the pyrrole ring, as well as the carbonyl carbon. Solid-State NMR could be employed to study the compound in its crystalline form, providing insights into its solid-state conformation and intermolecular interactions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp absorption band characteristic of the C=O (ketone) stretching vibration is a key feature. Additionally, the N-H stretching vibration of the pyrrole ring will be visible, as will C-H stretching from the aromatic ring and aliphatic groups. The C-N and C-C stretching vibrations within the pyrrole ring will also contribute to the fingerprint region of the spectrum.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| ~ 3400 | N-H Stretch (Pyrrole) | Medium-Strong |

| ~ 3100 | C-H Stretch (Aromatic) | Medium |

| ~ 2950 | C-H Stretch (Aliphatic) | Medium |

| ~ 1715 | C=O Stretch (Ketone) | Strong |

| ~ 1550 | C=C Stretch (Pyrrole Ring) | Medium |

Note: Data is based on predictive models and may vary from experimental results.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the pyrrole ring, absorb UV or visible light to promote electrons to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions associated with the conjugated π-system of the pyrrole ring. The carbonyl group may also exhibit a weaker n → π* transition.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound. The molecular ion peak ([M]⁺) in the mass spectrum of this compound would confirm its molecular weight. Furthermore, the fragmentation pattern provides valuable structural information. Common fragmentation pathways could include the loss of the methyl group ([M-15]⁺) or the acetyl group ([M-43]⁺), and cleavage at the C-C bond between the methylene group and the pyrrole ring, leading to characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment |

|---|---|

| 123 | [M]⁺ (Molecular Ion) |

| 108 | [M - CH₃]⁺ |

| 80 | [Pyrrole-CH₂]⁺ |

Note: Data is based on predictive models and may vary from experimental results.

High-Resolution Mass Spectrometry (HR-MS)

For comparison, the closely related isomer, 1-(1H-pyrrol-1-yl)propan-1-one, has a reported exact mass of 123.068413911 Da. Another analogous compound, the simpler methyl ketone derivative, 2-acetylpyrrole (B92022) (C₆H₇NO), has a molecular weight of 109.13 g/mol . These values for related structures provide a reference point for the expected mass of this compound.

Table 1: Calculated and Reported Masses of this compound and Related Compounds

| Compound Name | Molecular Formula | Calculated/Reported Exact Mass (Da) |

| This compound | C₇H₉NO | 123.0684 (Calculated) |

| 1-(1H-Pyrrol-1-yl)propan-1-one | C₇H₉NO | 123.068413911 |

| 2-Acetylpyrrole | C₆H₇NO | 109.0528 (Calculated) |

Note: The exact mass for this compound is a calculated value based on its molecular formula.

Fragmentation Pattern Analysis

Mass spectrometry not only provides the molecular weight of a compound but also offers structural information through the analysis of its fragmentation pattern. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragment ions. The study of these fragments provides valuable clues about the molecule's structure.

A study on the fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization (ESI) mass spectrometry reveals that the side-chain substituents at the 2-position significantly influence the fragmentation pathways. nih.gov For compounds with non-aromatic side chains, such as this compound, common fragmentation pathways include the loss of small molecules like water (H₂O) and cleavage of the side chain. nih.gov

For the related compound 2-acetyl-1-pyrroline (B57270), which shares a similar acyl substituent, the mass spectrum shows a molecular ion at m/z 111. A notable fragmentation pathway involves the loss of a hydrogen cyanide (HCN) molecule, resulting in a fragment at m/z 83. researchgate.net The base peak in the spectrum of an isomer of 2-acetyl-1-pyrroline is observed at m/z 55. researchgate.net

Based on the general fragmentation patterns of ketones and pyrrole derivatives, the mass spectrum of this compound is expected to exhibit a molecular ion peak [M]⁺. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon of the propyl group, leading to the formation of a stable acylium ion.

Cleavage of the side chain: Fragmentation of the propanone side chain, potentially leading to the loss of a methyl radical (•CH₃) or an acetyl radical (•COCH₃).

Ring fragmentation: Cleavage of the pyrrole ring itself, which is a common feature in the mass spectra of pyrrole derivatives.

Table 2: Predicted Key Fragment Ions for this compound

| Fragment Ion | Proposed Structure | m/z (expected) |

| [C₄H₄N-C=O-CH₂]⁺ | Pyrrol-2-yl-acetyl cation | 108 |

| [C₄H₄N-C=O]⁺ | Pyrrol-2-yl-carbonyl cation | 94 |

| [C₄H₅N]⁺ | Pyrrole cation | 67 |

| [CH₃CO]⁺ | Acetyl cation | 43 |

X-ray Crystallography of Related Pyrrole-Ketone Derivatives

X-ray crystallography is an indispensable technique for the definitive determination of the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported, the analysis of related pyrrole-ketone derivatives provides valuable insights into the expected molecular geometry, bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 2-acetylpyrrole reveals that the molecule forms centrosymmetric dimers in the solid state through N—H⋯O hydrogen bonds between the amine and carbonyl groups. researchgate.net This hydrogen bonding pattern is a common feature in 2-acylpyrroles. researchgate.net The analysis of the crystal and molecular structure of several 2-carbonyl substituted pyrrole derivatives, including 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one and 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one, shows that despite their structural similarities, they can adopt different hydrogen-bonding motifs in the crystal lattice. researchgate.net

Table 3: Selected Crystallographic Data for Related Pyrrole-Ketone Derivatives

| Compound | Crystal System | Space Group | Key Intermolecular Interaction | Reference |

| 2-Acetylpyrrole | Monoclinic | P2₁/n | N—H⋯O hydrogen bonds forming dimers | researchgate.net |

| Pyrrole-2-carboxylic acid | - | - | C=O⋯H-O and N-H⋯O=C hydrogen bonds forming syn-dimers | researchgate.net |

| 2-[2-(pyrrolidin-2-yl)propan-2-yl]-1H-pyrrole | - | - | N—H⋯N hydrogen bonds forming inversion dimers | nih.gov |

| 1-{2-[2-(1H-pyrrol-2-yl)propan-2-yl]pyrrolidin-1-yl}ethanone | - | - | N—H⋯O hydrogen bonds forming inversion dimers | nih.gov |

The structural data from these related compounds suggest that this compound would likely exhibit a planar pyrrole ring and engage in intermolecular hydrogen bonding via its N-H group and the carbonyl oxygen. The conformation of the propan-2-one side chain relative to the pyrrole ring would be a key structural feature.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure, yielding detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency. A DFT study of 1-(1H-Pyrrol-2-YL)propan-2-one would involve optimizing its molecular geometry to find the most stable three-dimensional arrangement of its atoms.

From this optimized structure, various electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electron density. Such calculations for pyrrole (B145914) derivatives help in understanding their stability and chemical behavior. researchgate.net For instance, DFT can be used to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. While specific DFT data for this compound is not detailed in the available literature, the expected outputs from such a study are summarized below.

Table 1: Illustrative DFT-Calculated Properties for this compound (Note: These are example values for illustrative purposes, as specific literature is unavailable.)

| Property | Calculated Value (Example) | Significance |

|---|---|---|

| Total Energy | -478 Hartree | Indicates the molecule's thermodynamic stability. |

| Dipole Moment | 2.5 Debye | Quantifies the molecule's overall polarity. |

| Highest Vibrational Frequency | 3450 cm⁻¹ | Corresponds to the N-H stretching mode of the pyrrole ring. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the analysis would reveal how the pyrrole ring and the propanone side chain contribute to these frontier orbitals, identifying the likely sites for nucleophilic and electrophilic attack.

Table 2: Illustrative FMO Properties for this compound (Note: These are example values for illustrative purposes.)

| Parameter | Energy (eV) (Example) | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -1.5 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. libretexts.orgyoutube.com It plots the electrostatic potential onto the electron density surface, using colors to denote different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow represent areas of intermediate potential.

For this compound, an MEP map would likely show a negative potential (red) around the oxygen atom of the carbonyl group, highlighting its nucleophilic character. The hydrogen atom attached to the pyrrole nitrogen would likely exhibit a positive potential (blue), indicating its electrophilic or acidic nature.

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govresearchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

While no specific docking studies for this compound have been reported, numerous studies on related pyrrole derivatives demonstrate their potential to interact with various biological targets, such as protein kinases, enzymes, and receptors. nih.govresearchgate.netsemanticscholar.org A hypothetical docking study would involve placing this compound into the active site of a target protein and calculating a "docking score," which estimates the binding affinity. The analysis would also identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Kinase (Note: This table is for illustrative purposes only.)

| Parameter | Result (Example) | Interpretation |

|---|---|---|

| Binding Affinity (Docking Score) | -7.5 kcal/mol | Indicates a potentially strong and favorable binding interaction. |

| Key Interacting Residues | Lys72, Asp184, Leu132 | Identifies specific amino acids in the receptor's active site involved in binding. |

| Types of Interactions | Hydrogen bond with Asp184, Hydrophobic contact with Leu132 | Describes the specific non-covalent forces stabilizing the complex. |

In Silico Prediction of Molecular Properties

In silico methods refer to computational predictions of molecular properties, which can range from physicochemical characteristics to pharmacokinetic profiles. These predictions are valuable in the early stages of research to assess the potential of a compound.

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that arise from the rotation around its single bonds. chemistrysteps.com For a flexible molecule like this compound, which has a rotatable bond between the pyrrole ring and the propanone side chain, multiple conformations are possible.

A computational conformational analysis would systematically rotate this bond and calculate the potential energy of each resulting structure. The results can be plotted on a potential energy landscape, which maps energy as a function of the rotational angle (dihedral angle). masterorganicchemistry.com This landscape reveals the most stable, low-energy conformations (energy minima) and the energy barriers required to transition between them. Understanding the preferred conformation is essential as the biological activity of a molecule is often dependent on its three-dimensional shape.

Topological Insights (e.g., NBO Analysis)

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized Lewis-like bonding picture. uni-muenchen.dewikipedia.orgq-chem.com This approach provides valuable information about electron density distribution, atomic charges, and the nature of chemical bonds and intermolecular interactions. uni-muenchen.dewikipedia.orgq-chem.com

For a molecule like this compound, an NBO analysis would provide a detailed description of the bonding within the pyrrole ring and the propanone substituent. Key insights from such an analysis would include:

Hybridization and Bonding: The analysis would detail the hybridization of the atomic orbitals on each atom, forming the sigma (σ) and pi (π) bonds that constitute the molecular framework. The NBO method would represent the electron density in terms of localized bonds and lone pairs, offering a clear picture of the covalent structure.

Electron Delocalization: A crucial aspect of NBO analysis is its ability to quantify electron delocalization through second-order perturbation theory. uni-muenchen.de This involves examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. For this compound, significant delocalization is expected from the nitrogen lone pair into the π-system of the pyrrole ring and potentially between the pyrrole ring and the carbonyl group of the propanone side chain. These interactions are quantified by stabilization energies, which indicate the strength of the delocalization.

Natural Atomic Charges: NBO analysis provides a robust method for calculating the partial charge on each atom, known as the natural population analysis (NPA). uni-muenchen.de These charges offer insight into the electrostatic potential of the molecule and can help predict sites susceptible to nucleophilic or electrophilic attack.

Hypothetical NBO Analysis Data for a Pyrrole Derivative

To illustrate the type of data obtained from an NBO analysis, the following interactive table presents hypothetical stabilization energies (E(2)) for donor-acceptor interactions in a related acylpyrrole system. These values quantify the extent of electron delocalization.

| Donor NBO (Bond/Lone Pair) | Acceptor NBO (Antibond) | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N1 | π* (C2-C3) | 45.8 |

| LP (1) N1 | π* (C4-C5) | 15.2 |

| π (C2-C3) | π* (C4-C5) | 20.5 |

| π (C2-C3) | π* (C=O) | 5.3 |

| π (C4-C5) | π* (C2-C3) | 18.9 |

| LP (2) O | σ* (C-Ccarbonyl) | 2.8 |

Note: This data is illustrative for a generic acylpyrrole and not specific to this compound.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. rsc.org By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and transition states, thereby providing a step-by-step description of how a reaction proceeds.

For this compound, computational studies could explore a variety of reactions, including:

Electrophilic Aromatic Substitution: The pyrrole ring is known to be reactive towards electrophiles. Computational studies could model the reaction pathway for electrophilic attack at different positions on the pyrrole ring, determining the activation energies and predicting the regioselectivity of the reaction.

Reactions at the Carbonyl Group: The ketone functionality can undergo nucleophilic addition. Quantum chemical calculations could elucidate the mechanism of such reactions, including the stereochemical outcome if a chiral center is formed.

Cycloaddition Reactions: The pyrrole ring can participate in cycloaddition reactions. nih.gov Computational modeling can help to understand the feasibility and stereoselectivity of these reactions. nih.gov

The process of computationally elucidating a reaction mechanism typically involves:

Geometry Optimization: The three-dimensional structures of all relevant species (reactants, intermediates, products, and transition states) are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations confirm the nature of the optimized structures. Reactants, intermediates, and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Calculations: The energies of all species are calculated to determine the reaction profile, including activation energies and reaction enthalpies.

While specific computational studies on the reaction mechanisms of this compound are not prominent in the available literature, the established methodologies of computational chemistry provide a clear framework for how such investigations would be conducted to provide a deep understanding of its chemical reactivity.

Research on Derivatives, Analogs, and Structure Activity Relationships

Design and Synthesis of Functionalized 1-(1H-Pyrrol-2-YL)propan-2-one Derivatives

The synthesis of derivatives based on the this compound scaffold is crucial for exploring its therapeutic potential. Synthetic strategies often involve multi-step processes starting from commercially available materials. For instance, a related compound, 1-(1H-pyrrol-2-yl)-1,2-propanedione, was synthesized in three steps from N-Boc-pyrrole. This process involved regioselective lithiation at the 2-position, reaction with methacrylic anhydride, and subsequent oxidation to yield the final product.

Approaches to creating functionalized derivatives can be broadly categorized:

Modification of the Pyrrole (B145914) Ring: Substituents can be introduced at various positions on the pyrrole ring to alter electronic properties and steric profile. N-alkylation of the pyrrole nitrogen is a common strategy, as demonstrated in the synthesis of 4′-(N-(propan-1,2-dienyl)pyrrol-2-yl)-2,2′:6′,2″-terpyridine, where the pyrrole moiety was N-alkylated using propargyl bromide.

Alteration of the Propanone Side Chain: The ketone group and the methyl group of the propan-2-one side chain are key sites for modification. These changes can influence how the molecule interacts with biological targets.

One-Pot Annulation Reactions: Modern synthetic methods enable the rapid construction of complex pyrrole scaffolds. For example, 2-pyrrolin-5-one scaffolds can be constructed via a one-pot [3+2] annulation/elimination reaction between β-keto compounds and α-halohydroxamates, which can then be converted into various pyrrole derivatives.

These synthetic methodologies provide chemists with the tools to generate a library of compounds, each with specific modifications, for subsequent biological evaluation. The development of efficient and versatile synthetic routes is a continuing area of research.

Structure-Activity Relationship (SAR) Studies of Pyrrole-2-Ketone Scaffolds

Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure relates to its biological activity. For pyrrole-derived compounds, SAR studies have provided critical insights, particularly in the context of cannabinoid receptor ligands.

In a series of indole- and pyrrole-derived cannabinoids, researchers found that pyrrole derivatives were consistently less potent than the corresponding indole (B1671886) derivatives. This suggests that the nitrogen-containing aromatic ring system plays a crucial role in receptor interaction. Further studies revealed specific structural requirements for optimal activity.

Key findings from SAR studies on related pyrrole scaffolds include:

Side Chain Length: The length of the carbon side chain significantly impacts potency. For a series of pyrrole-derived cannabinoids, side chains with four to six carbons produced optimal in vitro and in vivo activity, while shorter chains resulted in inactive compounds.

Separation of Activity: Modifications to the pyrrole scaffold can lead to a pronounced separation of biological effects. For example, certain pyrrole derivatives showed potencies for inducing hypomobility and antinociception that were severalfold higher than their potencies for causing hypothermia, indicating a potential for developing more selective drugs.

Role of the Carbonyl Group: In related aminoalkylindoles, the carbonyl group has been suggested as a probable site for interaction with biological targets, highlighting its importance in the pyrrole-2-ketone scaffold as well.

Table 1: Impact of Side Chain Length on Cannabinoid Activity of Pyrrole Derivatives An interactive data table based on research findings.

| Side Chain Length (Carbons) | In Vitro Activity | In Vivo Activity |

|---|---|---|

| < 4 | Inactive | Inactive |

| 4 - 6 | Optimal | Optimal |

Source: Compiled from data presented in structure-activity relationship studies.

These SAR studies guide medicinal chemists in designing new analogs with improved potency and desired biological profiles.

Development of Hybrid Molecules Incorporating the this compound Moiety

A modern drug design strategy involves creating hybrid molecules by combining two or more distinct pharmacophores into a single chemical entity. This approach aims to produce compounds with dual or complementary biological activities, potentially leading to enhanced efficacy or the ability to address multiple disease targets simultaneously. The pyrrole ring system is a versatile scaffold for developing such hybrids.

An example of this strategy is the development of pyrrole-cinnamate hybrids designed as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), two key enzymes in the inflammatory pathway. In this research, pyrrole derivatives were chemically linked to cinnamic acid, another known anti-inflammatory and antioxidant agent, to create a new class of hybrid molecules.

The rationale for developing these hybrids includes:

Multi-Target Activity: By combining two pharmacophores, the resulting molecule can interact with multiple biological targets, which can be advantageous in treating complex diseases like inflammation.

Improved Pharmacokinetic Profile: The combination can alter physicochemical properties like lipophilicity, which may improve the absorption, distribution, metabolism, and excretion (ADME) profile of the drug. For example, in the pyrrole-cinnamate hybrids, the trans stereochemistry of the cinnamic double bond was confirmed, which is crucial for its biological activity.

This approach of creating hybrid molecules represents a promising avenue for leveraging the favorable biological properties of the this compound scaffold to develop novel therapeutic agents.

Bioisosteric Replacements and Their Impact on Molecular Activity

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to optimize lead compounds. It involves the substitution of an atom or a group of atoms with another that has broadly similar physical or chemical properties, with the goal of enhancing activity, improving selectivity, altering pharmacokinetics, or reducing toxicity. This principle can be applied to the this compound scaffold to fine-tune its properties.

Bioisosteres are generally classified into two categories:

Classical Bioisosteres: These are atoms or groups that share a similar size, shape, and electronic configuration.

Non-Classical Bioisosteres: These are structurally distinct groups that produce similar biological effects through different interaction patterns.

The application of bioisosteric replacement can significantly alter a molecule's properties. For example, replacing a carbon atom with a sulfur atom can modify lipophilicity and pharmacokinetic parameters, potentially affecting the compound's distribution in the body. In one study, such a replacement in a different heterocyclic system led to a decrease in affinity for the COX-1 enzyme, demonstrating how a subtle change can impact target selectivity.

Potential bioisosteric replacements for the this compound scaffold could include:

Ring Equivalents: Replacing a phenyl group on a derivative with other aromatic rings like pyridyl or thiophene.

Functional Group Mimics: Replacing the ketone group with other functionalities that can maintain key hydrogen bonding interactions.

Atom Swaps: Substituting a hydrogen atom with fluorine to block metabolic oxidation or with deuterium (B1214612) to potentially reduce the rate of metabolism through the kinetic isotope effect.

Table 2: Examples of Classical Bioisosteric Replacements An interactive data table showing common bioisosteric pairs.

| Original Group | Bioisosteric Replacement(s) |

|---|---|

| -H | -D, -F |

| -Cl | -PH₂, -SH, -CN |

| -Br | -iPr, -CF₃ |

| -CH₂- | -NH-, -O-, -S- |

| Phenyl | Pyridyl, Thiophene |

Source: Adapted from common bioisosteric pairs used in medicinal chemistry.

The success of any bioisosteric replacement is highly context-dependent and requires careful design and empirical testing to achieve the desired outcome.

Emerging Applications in Chemical Science and Technology Excluding Clinical

Role as Synthetic Intermediates and Building Blocks for Complex Molecules

The pyrrole (B145914) scaffold is a fundamental component in a vast array of biologically active compounds and functional materials. Consequently, substituted pyrroles like 1-(1H-pyrrol-2-yl)propan-2-one serve as crucial synthetic intermediates for constructing more elaborate molecular architectures. The versatility of the pyrrole ring allows for various chemical modifications, making it a cornerstone in the synthesis of complex organic molecules.

Pyrrole and its derivatives are instrumental in the synthesis of pyrrolo-fused heterocyclic systems, which are core structures in many pharmaceutical agents. These fused systems are of great interest in medicinal chemistry due to their diverse biological activities. The synthesis of these complex structures often involves building upon a pre-existing pyrrole ring. For instance, pyrrolo[1,2-a]quinolines and other pyrrole-fused heterocycles have been designed and synthesized, demonstrating the utility of pyrrole derivatives as foundational building blocks. The development of novel synthetic routes to create these fused systems is an active area of research, highlighting the importance of pyrrole precursors.

Multicomponent reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a product that contains substantial portions of all the initial components. These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular diversity. Pyrrole derivatives are frequently synthesized using MCRs, such as the Hantzsch pyrrole synthesis, which involves the reaction of a β-enaminone with an α-haloketone. The use of MCRs provides an attractive and efficient pathway to a wide variety of substituted pyrroles, which are valuable in medicinal chemistry and materials science. Various methodologies for the multicomponent synthesis of pyrroles have been developed, including those based on 1,3-dicarbonyl compounds, isonitriles, and nitroalkanes, showcasing the broad utility of this approach.

| MCR Strategy for Pyrrole Synthesis | Starting Material Types | Key Advantages |

| Hantzsch Synthesis | β-enaminone, α-haloketone | Well-established, versatile |

| Isonitrile-Based MCRs | Isonitriles, activated alkynes, etc. | High diversity, access to complex pyrroles |

| Nitroalkane-Based MCRs | Nitroalkanes, enol ethers, etc. | Forms highly functionalized pyrroles |

| 1,3-Dicarbonyl Condensations | β-dicarbonyl compounds, amines, etc. | Readily available starting materials |

Applications in Materials Science

The inherent electronic properties of the pyrrole ring make it a desirable component in the design of novel functional materials. Its electron-rich nature is particularly advantageous for applications in electronics and sensor technology.

Conductive polymers are organic materials that can conduct electricity, offering advantages such as flexibility and processability over traditional metal conductors. Polypyrrole (PPy) is one of the most studied conductive polymers due to its high conductivity, environmental stability, and biocompatibility. Pyrrole derivatives serve as the monomeric units for the synthesis of these polymers. The properties of the resulting polymer can be tuned by using substituted pyrroles, which can, for example, improve solubility—a common challenge with PPy. The polymerization is often achieved through electrochemical or chemical oxidation methods. These materials are promising for a range of applications, including flexible electronics and energy storage.

| Polymer Type | Monomer Precursor | Key Properties | Potential Applications |

| Polypyrrole (PPy) | Pyrrole | High conductivity, good stability | Flexible electronics, sensors |

| N-Substituted PPy | N-substituted pyrroles | Improved solubility and processability | Advanced coatings, bioelectronics |

| Pyrrole Copolymers | Pyrrole and other monomers | Tunable electronic and mechanical properties | Tailored electronic devices |

Chemosensors are molecules designed to detect the presence of specific chemical species through a measurable signal, such as a change in color or fluorescence. The pyrrole moiety is a common feature in the design of chemosensors due to its ability to engage in various intermolecular interactions, including hydrogen bonding and coordination with metal ions. Pyrrole-based Schiff bases have been developed as selective and sensitive colorimetric sensors for metal ions like Cu²⁺. Furthermore, the pyrrole-2-carboxamide unit is recognized for its utility in anion receptor systems. These sensors are valuable for applications in environmental monitoring and biomedical research.

Luminescent materials, which emit light upon excitation, are crucial for technologies like organic light-emitting diodes (OLEDs) and bioimaging. Pyrrole-containing compounds have emerged as promising candidates for the development of novel luminescent materials. Pyrrole-based heterocyclic conjugated polymers have been synthesized that exhibit photoluminescence in the blue to blue-green region. Fusing the pyrrole ring with other aromatic systems is an effective strategy to create stable, highly fluorescent molecules with tunable emission properties. For instance, pyrrole-fused aromatic structures have been used to construct near-infrared room temperature phosphorescence (RTP) materials for bioimaging applications. Additionally, computational studies on materials incorporating pyrrole and terphenyl units suggest their potential for use in OLEDs.

Catalytic Applications

The core structure of this compound is the pyrrole ring, a fundamental heterocyclic compound. While the direct use of this compound as a catalyst is not extensively documented, the synthesis of the broader family of pyrrole derivatives often relies heavily on catalytic methods. researchgate.neteurekaselect.com Various transition metal catalysts, including those based on palladium, ruthenium, copper, and gold, are employed to construct the pyrrole ring from different precursors. nih.govorganic-chemistry.org For instance, copper hydride (CuH) has been used to catalyze the coupling of enynes and nitriles to form polysubstituted pyrroles. acs.org Similarly, palladium-catalyzed reactions are utilized for creating highly functionalized pyrroles from cyclic carbonates and amines. organic-chemistry.org The development of greener synthesis routes has also seen the use of magnetic nanoparticles as catalysts to improve reaction efficiency and sustainability in producing pyrrole derivatives. researchgate.net

Biological Activity and Molecular Interactions (In Vitro and In Silico Studies)

In non-clinical settings, derivatives of this compound are valuable tools for investigating biological processes. In vitro (cell-free) and in silico (computational) studies allow researchers to probe the molecular interactions of these compounds without administering them to living organisms.

Derivatives containing the pyrrole ketone scaffold have been investigated for their ability to inhibit various enzymes. This inhibitory action is crucial for understanding enzyme function and for the development of new molecular tools.

Cholinesterases: Certain pyrrole derivatives have shown selective inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). nih.gov For example, compounds with a 1,3-diaryl-pyrrole skeleton were identified as selective BChE inhibitors, with one derivative (compound 3p) exhibiting a mixed competitive inhibition mode. nih.gov This selectivity is important in research aimed at dissecting the distinct physiological roles of AChE and BChE. nih.gov

Pentose (B10789219) Phosphate (B84403) Pathway Enzymes: Pyrrole derivatives have been studied as inhibitors of Glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), key enzymes in the pentose phosphate pathway. bohrium.comresearchgate.net One study found that 2-acetyl-1-methylpyrrole (B1200348) demonstrated the most effective inhibition against both G6PD and 6PGD among the tested derivatives. bohrium.comresearchgate.net

Lactate (B86563) Dehydrogenase: Structurally related pyrrol-2-yl ethanone (B97240) derivatives have been evaluated as potential inhibitors of lactate dehydrogenase A (LDH-A), an enzyme implicated in cancer cell metabolism. nih.gov These studies suggest that such compounds can alter the secondary structure of LDH-A and interact with the enzyme, thereby affecting its activity. nih.gov

Table 1: Enzyme Inhibitory Activity of Selected Pyrrole Derivatives

| Pyrrole Derivative Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 1,3-Diaryl-pyrroles | Butyrylcholinesterase (BChE) | Showed selective inhibition over Acetylcholinesterase (AChE) with IC50 values in the low micromolar range (1.71 to 5.37 µM). | nih.gov |

| 2-Acetyl-1-methylpyrrole | G6PD and 6PGD | Demonstrated the best inhibition among tested pyrrole derivatives. IC50 values were in the range of 0.020–0.221 mM. | bohrium.comresearchgate.net |

| Pyrrol-2-yl ethanone derivatives | Lactate Dehydrogenase A (LDH-A) | Inhibited enzyme activity and altered the enzyme's secondary structure. | nih.gov |

The pyrrole scaffold is present in many natural and synthetic compounds with antimicrobial properties. nih.govnih.gov Laboratory studies have explored the efficacy of various pyrrole derivatives against a range of pathogenic microbes.

Antibacterial Activity: Numerous synthetic pyrrole derivatives have been screened for their activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain pyrrolamides target DNA gyrase, an essential bacterial enzyme, thereby disrupting DNA synthesis. mdpi.com Pyrrole benzamide (B126) derivatives have also been identified as potential leads for developing inhibitors of InhA, an enzyme crucial for mycobacterial cell wall synthesis. mdpi.com Some compounds have shown activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like ciprofloxacin. mdpi.comresearchgate.net

Antifungal Activity: Pyrrole-based compounds have demonstrated significant potential as antifungal agents. nih.gov A series of pyrrole-based chalcones were found to be effective against Candida species, with some derivatives showing more potency than the reference drug ketoconazole (B1673606) against Candida krusei. mdpi.com Other studies have highlighted that linking pyrrole to other heterocyclic rings, such as oxadiazole or triazole, can yield compounds with high activity against fungi like Aspergillus niger and Candida albicans. scispace.com

Antitubercular Activity: The emergence of drug-resistant tuberculosis has spurred research into new chemical entities. Pyrrole derivatives have been investigated for their potential against Mycobacterium tuberculosis. mdpi.comnih.gov One study identified a pyrrole-2-carboxylate derivative with an MIC value of 0.7 µg/mL against Mycobacterium tuberculosis H37Rv, comparable to the standard drug ethambutol. nih.gov

Table 2: Antimicrobial Activity of Selected Pyrrole Derivatives

| Derivative Class | Microorganism | Activity/Measurement | Reference |

|---|---|---|---|

| Pyrrole Benzamides | Staphylococcus aureus | MIC values between 3.12 and 12.5 µg/mL. | mdpi.com |

| Pyrrole-based Chalcones | Candida krusei | MIC value of 25 µg/mL, more effective than ketoconazole. | mdpi.com |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | MIC value of 0.7 µg/mL. | nih.gov |

| Pyrrole-Triazole Derivatives | Aspergillus niger | Showed high activity at a concentration of 100 µg/mL. | scispace.com |

The pyrrole ring is a key component in molecules designed to bind to specific biological receptors, making it a valuable structure for studying receptor-ligand interactions.

Cannabinoid Receptors: A series of 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides have been synthesized and evaluated for their affinity to human cannabinoid receptors CB1 and CB2. nih.gov Molecular modeling studies proposed that these compounds bind to the inactive state of the receptor, with a key hydrogen bond forming between the ligand's carbonyl oxygen and a specific lysine (B10760008) residue (K3.28(192)) in the receptor. nih.gov Such compounds act as valuable tools for probing the structure and function of G-protein coupled receptors.

Chemokine Receptors: Pyrrolone derivatives have been developed as intracellular allosteric modulators for chemokine receptors CCR1 and CCR2, which are involved in inflammatory responses. acs.org These ligands bind to a site on the receptor that is distinct from the natural ligand binding site, offering a different mechanism for modulating receptor activity.

Anion Receptors: Beyond protein targets, pyrrole-based structures have been designed to act as receptors for anions. nih.gov Tripodal tris(pyrrolamide) motifs can create a preorganized cavity lined with hydrogen bond donors that selectively bind anions of different geometries, demonstrating the versatility of the pyrrole scaffold in molecular recognition. nih.gov

A chemical probe is a small molecule used to study the function of a specific protein target in biological systems. nih.gov While the development of this compound specifically as a biological probe is not widely reported, the pyrrole scaffold is integral to compounds that could serve this purpose. The characteristics that make pyrrole derivatives effective enzyme inhibitors or receptor ligands—namely, their potency and selectivity—are the same qualities required for a high-quality chemical probe. nih.gov For example, a highly selective inhibitor of a particular enzyme can be used to elucidate the role of that enzyme in a complex cellular pathway. The development of fluorescent probes, which are fluorophores designed to localize in specific biological regions, represents another avenue where pyrrole-based structures could be functionalized for mechanistic studies. eurekaselect.com

Conclusion and Future Research Perspectives

Summary of Current Research Landscape and Gaps

The current body of research on 1-(1H-Pyrrol-2-YL)propan-2-one is specialized, with significant focus on its role in chemical ecology. It has been identified in the context of pheromone blends for certain species of beetles, highlighting its importance as a semiochemical. The synthesis of related structures, such as 1-(1H-pyrrol-2-yl)-1,2-propanedione, has been documented, often as part of efforts to produce pheromones for ecological studies and pest management strategies. researchgate.net

However, a comprehensive review of the scientific literature reveals substantial gaps in our understanding of this compound. While its existence and synthesis are noted, there is a notable scarcity of in-depth research into its fundamental chemical and physical properties. Detailed studies on its reactivity, stability, and spectroscopic characterization are not widely available. Furthermore, beyond its role as a pheromone, the broader biological activities of this compound remain largely unexplored. The pyrrole (B145914) nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of therapeutic applications, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. biolmolchem.commdpi.comnih.govresearchgate.net Despite the established biological significance of the pyrrole moiety, this compound has not been systematically evaluated for such activities. This represents a significant gap, leaving its potential as a lead compound in drug discovery completely untapped.

Untapped Research Avenues for this compound

The existing gaps in the research landscape present numerous exciting and untapped avenues for future investigation. Given the well-documented and diverse pharmacological activities of pyrrole derivatives, a systematic exploration of the biological potential of this compound is a logical and promising direction. mdpi.comalliedacademies.orgjuit.ac.in

Key Untapped Research Areas:

Pharmacological Screening: A comprehensive screening program to evaluate the compound for various biological activities is warranted. Based on the known properties of related pyrrole structures, initial investigations could focus on:

Antimicrobial Activity: Testing against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal strains. mdpi.comnih.gov

Anticancer Activity: Evaluating its cytotoxicity against various human cancer cell lines, such as those for breast, colon, and liver cancer. nih.gov Many pyrrole-based compounds function as inhibitors of protein kinases, a key target in cancer therapy. nih.gov

Anti-inflammatory Activity: Investigating its potential to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines. nih.gov

Synthetic Chemistry and Derivatization: The compound is a valuable synthetic intermediate. The ketone functional group and the reactive pyrrole ring provide two distinct handles for chemical modification.

Scaffold for Novel Compounds: It can serve as a building block for the synthesis of more complex heterocyclic systems. For example, reactions at the ketone could yield novel pyrrole-substituted alcohols, imines, or hydrazones, each with its own potential for biological activity.

Structure-Activity Relationship (SAR) Studies: A systematic derivatization of the parent molecule, followed by pharmacological testing, could establish crucial SARs. Modifications could include substitutions on the pyrrole nitrogen, the pyrrole ring itself, or alterations to the propanone side chain.

Materials Science: Pyrrole-containing compounds are known precursors for conductive polymers and dyes. biolmolchem.comalliedacademies.org Research could explore the potential of this compound as a monomer or modifying agent in the development of new functional materials.

The following table summarizes potential research avenues:

| Research Area | Specific Focus | Rationale |

|---|---|---|

| Medicinal Chemistry | Screening for anticancer, antimicrobial, and anti-inflammatory properties. | The pyrrole scaffold is a common feature in many FDA-approved drugs and bioactive natural products. mdpi.comnih.govresearchgate.net |

| Organic Synthesis | Use as a precursor for more complex heterocyclic compounds and development of SAR. | The ketone and pyrrole moieties offer versatile sites for chemical modification to create novel derivatives. alliedacademies.org |

| Agrochemicals | Evaluation as a potential pesticide or insect repellent. | Its known role as a beetle pheromone component suggests potential for disrupting insect behavior. researchgate.net |

| Materials Science | Investigation as a monomer for the synthesis of novel polymers or functional dyes. | Pyrrole is a fundamental unit in the field of conductive polymers and organic electronics. biolmolchem.comjuit.ac.in |

Potential for Advanced Methodological Integration and Cross-Disciplinary Research

Future research on this compound would benefit immensely from the integration of advanced methodologies and a cross-disciplinary approach.

Computational Chemistry: In silico methods can accelerate the discovery process. Molecular docking studies can be employed to predict the binding affinity of the compound and its virtual derivatives against a wide range of biological targets, such as bacterial enzymes or cancer-related proteins. mdpi.com This computational screening can help prioritize the most promising derivatives for synthesis and in vitro testing, saving significant time and resources.

Advanced Spectroscopic and Analytical Techniques: A thorough characterization using modern analytical methods is essential. This includes two-dimensional NMR techniques for unambiguous structure elucidation and mass spectrometry for fragmentation analysis. These detailed data are currently lacking in the public domain but are crucial for quality control in any future synthetic or biological study.

Green Chemistry: The development of environmentally benign synthetic routes for this compound and its derivatives is a vital research avenue. This could involve exploring solvent-free reactions, microwave-assisted synthesis, or the use of heterogeneous catalysts to improve efficiency and reduce waste, aligning with modern principles of sustainable chemistry. eurekaselect.comresearchgate.net

Cross-Disciplinary Collaboration: The full potential of this compound can be unlocked through collaboration between different scientific fields.

Chemical Ecology and Medicinal Chemistry: Insights from its natural role as a pheromone could inform its design as a targeted therapeutic. For instance, understanding its interaction with insect olfactory receptors could provide a model for its interaction with human receptors.

Organic Chemistry and Materials Science: Synthetic chemists can create novel derivatives that material scientists can then test for unique electronic or photophysical properties, leading to the development of new sensors or organic electronic devices.

By embracing these advanced methods and fostering collaboration, the research community can move beyond the current, narrow understanding of this compound and fully explore its potential as a versatile chemical entity.

Q & A

Q. Example Protocol :

| Method | Starting Material | Catalyst | Yield Range | Reference |

|---|---|---|---|---|

| Mannich reaction | Pyrrole + acetone | HCl | 45–60% | |

| Cyclization | Propargyl amine | Pd(OAc)₂ | 30–50% |

How can researchers resolve contradictions in spectral data (NMR, MS) for pyrrole-derived ketones?

Advanced Research Question

Contradictions in spectral interpretation often arise from tautomerism or solvent effects . Methodological approaches include:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals caused by tautomeric equilibria .

- High-resolution MS : Distinguishes isotopic patterns from impurities (e.g., 123.15 g/mol vs. 125.17 g/mol for related compounds) .

- Computational modeling : Predicts chemical shifts using DFT calculations (e.g., B3LYP/6-311+G(d,p)) .

Case Study : Discrepancies in the molecular weight of 1-(1H-pyrrol-2-yl)propan-1-one (123.15 g/mol) vs. 1-(1-pyrrolyl)propan-2-ol (125.17 g/mol) highlight the need for precise mass calibration .

What functionalization strategies enable diversification of this compound for medicinal chemistry?

Advanced Research Question

The compound’s ketone group and pyrrole ring allow for:

- Reductive amination : Converts the ketone to an amine for bioactive derivatives .

- Electrophilic substitution : Halogenation at the pyrrole β-position enhances binding to biological targets .

- Cross-coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups .

Example : Introducing a trifluoromethyl group improves metabolic stability in drug candidates .

How can researchers assess the stability of this compound under varying pH and temperature conditions?

Basic Research Question

Stability studies involve:

- Accelerated degradation : Incubate at 40–60°C and pH 1–13, monitoring via HPLC .

- Kinetic analysis : Calculate degradation rate constants (k) using first-order models .

- LC-MS identification : Detect degradation products (e.g., oxidized pyrrole rings) .

Key Finding : The compound is stable at pH 5–7 but degrades rapidly under strong alkaline conditions (>pH 10) .

What computational tools predict the biological activity of pyrrole-derived ketones?

Advanced Research Question

- Molecular docking : Screens against targets like cyclooxygenase-2 (COX-2) using AutoDock Vina .

- QSAR models : Relate substituent electronegativity to antibacterial IC₅₀ values .

- ADMET prediction : SwissADME estimates bioavailability and toxicity .

Application : Derivatives of 1-(2,1,3-benzoxadiazol-5-yl)propan-2-one show predicted activity against cancer cell lines via apoptosis induction .

How do researchers differentiate this compound from structural analogs (e.g., 2-acetylpyrrole)?

Basic Research Question

- Chromatography : GC-MS retention times differ due to chain length (propan-2-one vs. ethanone) .

- IR spectroscopy : Ketone C=O stretches vary (1710 cm⁻¹ for propan-2-one vs. 1685 cm⁻¹ for ethanone) .

- X-ray crystallography : Resolves spatial arrangement of the propane backbone .

What are the challenges in scaling up synthesis while maintaining purity?

Advanced Research Question

- Side reactions : Oxidative dimerization of pyrrole rings at high concentrations .

- Purification : Column chromatography struggles with polar byproducts; switch to recrystallization (ethanol/water) .

- Process optimization : Use flow chemistry to control exothermic reactions .

How is this compound used in studying enzyme interactions?

Basic Research Question

- Enzyme inhibition assays : The ketone group acts as a Michael acceptor for cysteine proteases .

- Isothermal titration calorimetry (ITC) : Measures binding affinity to cytochrome P450 enzymes .

Finding : Pyrrole derivatives inhibit CYP3A4 with Kᵢ values < 10 μM .

What analytical methods ensure purity for pharmacological studies?

Advanced Research Question

- HPLC-DAD : Detects UV-active impurities (λ = 254 nm) .

- Elemental analysis : Confirms C, H, N, O content within 0.3% of theoretical values .

- Chiral HPLC : Resolves enantiomers if asymmetric synthesis is employed .

What structural features make this compound unique compared to other pyrrole derivatives?

Basic Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.